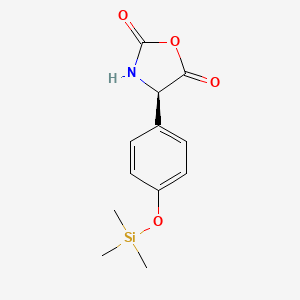
(R)-4-(4-((Trimethylsilyl)oxy)phenyl)oxazolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-(4-((Trimethylsilyl)oxy)phenyl)oxazolidine-2,5-dione is a chiral oxazolidine derivative. Compounds of this type are often used in organic synthesis as chiral auxiliaries or intermediates due to their ability to induce stereochemistry in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(4-((Trimethylsilyl)oxy)phenyl)oxazolidine-2,5-dione typically involves the reaction of a suitable phenyl oxazolidine precursor with trimethylsilyl chloride in the presence of a base. The reaction conditions often include:
- Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
- Base: Triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
- Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the oxazolidine moiety.
Reduction: Reduction reactions might target the oxazolidine ring, potentially opening it to form other functional groups.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic derivatives, while reduction could lead to amino alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
- Used as a chiral auxiliary in asymmetric synthesis.
- Intermediate in the synthesis of more complex organic molecules.
Biology
- Potential use in the synthesis of biologically active compounds.
Medicine
- May serve as a precursor in the synthesis of pharmaceutical agents.
Industry
- Used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action for ®-4-(4-((Trimethylsilyl)oxy)phenyl)oxazolidine-2,5-dione would depend on its specific application. In asymmetric synthesis, it induces chirality through steric and electronic effects, guiding the formation of one enantiomer over another.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-4-(4-((Trimethylsilyl)oxy)phenyl)oxazolidine-2,5-dione
- Other oxazolidine derivatives with different substituents.
Uniqueness
The unique aspect of ®-4-(4-((Trimethylsilyl)oxy)phenyl)oxazolidine-2,5-dione lies in its specific stereochemistry and the presence of the trimethylsilyl group, which can influence its reactivity and the outcomes of its reactions.
Eigenschaften
CAS-Nummer |
54148-08-2 |
|---|---|
Molekularformel |
C12H15NO4Si |
Molekulargewicht |
265.34 g/mol |
IUPAC-Name |
(4R)-4-(4-trimethylsilyloxyphenyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C12H15NO4Si/c1-18(2,3)17-9-6-4-8(5-7-9)10-11(14)16-12(15)13-10/h4-7,10H,1-3H3,(H,13,15)/t10-/m1/s1 |
InChI-Schlüssel |
GMNTZWSXAJRPQV-SNVBAGLBSA-N |
Isomerische SMILES |
C[Si](C)(C)OC1=CC=C(C=C1)[C@@H]2C(=O)OC(=O)N2 |
Kanonische SMILES |
C[Si](C)(C)OC1=CC=C(C=C1)C2C(=O)OC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















